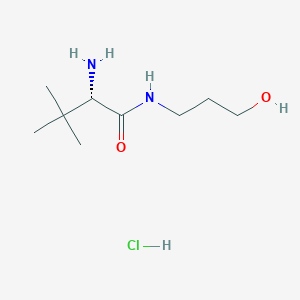

(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride

Beschreibung

(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride is a chiral organic compound featuring a dimethylbutyramide backbone substituted with an amino group and a 3-hydroxypropylamide moiety. Its (S)-stereochemistry distinguishes it from racemic or (R)-enantiomers, which may influence its biochemical interactions and pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or research applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHPCHFLKWINFM-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NCCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrile Hydratase-Catalyzed Amide Formation

Nitrile hydratase (NHase) enzymes, as exemplified in Pseudomonarda thermophila JCM 3095 and Rhodococcus qingshengii CCTCC M 2010050, catalyze the hydration of nitriles to amides under mild conditions. In the context of 3,3-dimethylbutyramide derivatives, recombinant E. coli strains expressing NHase have been engineered to convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide in HFE-7100/water biphasic systems, achieving yields exceeding 80%. Key parameters include:

Table 1: Enzymatic Hydration of 2-Amino-2,3-dimethylbutyronitrile

Limitations and Adaptations for Hydroxypropyl Functionalization

While microbial methods efficiently generate the amide core, introducing the N-(3-hydroxypropyl) group requires post-enzymatic chemical modification. For instance, alkylation of the primary amine with 3-chloro-1-propanol under basic conditions (K₂CO₃, DMF, 60°C) introduces the hydroxypropyl moiety. However, competing side reactions, such as over-alkylation or ether formation, necessitate careful stoichiometric control and purification via ion-exchange chromatography.

Chemical Synthesis Pathways

Sequential Nitrile Hydration and Alkylation

A two-step chemical approach involves:

-

Nitrile to Amide Conversion : Using H₂SO₄ or NHase to hydrate 2-amino-2,3-dimethylbutyronitrile.

-

N-Alkylation : Reacting the amide with 3-bromopropanol in the presence of NaH, yielding the N-(3-hydroxypropyl) derivative.

This method, while scalable, struggles with stereochemical control, often producing racemic mixtures requiring subsequent resolution.

Asymmetric Catalysis for Stereochemical Control

Chiral auxiliaries or catalysts, such as Jacobsen’s Co(III)-salen complexes, enable enantioselective synthesis of the S-configuration. For example, asymmetric Strecker synthesis of the precursor nitrile followed by hydration achieves ee values up to 99% but at elevated costs due to catalyst loadings.

Chiral Resolution and Stereochemical Control

Diastereomeric Salt Formation

Racemic mixtures of the amine intermediate are resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Differential crystallization in ethanol/water systems isolates the S-enantiomer with >99% ee, though yields are modest (50–60%) due to solubility limitations.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate the R-enantiomer of the amine, leaving the S-form unreacted. This method, while efficient, requires optimization of acyl donors (vinyl acetate) and solvent systems (tert-butyl methyl ether) to minimize side reactions.

Optimization of Reaction Conditions

Solvent and pH Effects

Biphasic systems (e.g., HFE-7100/water) improve substrate solubility and enzyme stability during NHase-catalyzed reactions. A pH of 7.5 balances reaction rate and enzyme longevity, while temperatures >40°C risk protein aggregation.

Catalytic Metal Ion Screening

Ni²⁺ increases NHase activity by 30% compared to Ca²⁺ or K⁺, as demonstrated in fed-batch fermentations of E. coli.

Table 2: Metal Ion Impact on NHase Activity

| Metal Ion | Relative Activity (%) |

|---|---|

| Ni²⁺ | 100 |

| Ca²⁺ | 70 |

| K⁺ | 65 |

Comparative Analysis of Synthesis Methods

Enzymatic routes offer environmental and efficiency advantages but require genetic engineering expertise. Chemical methods, though scalable, face challenges in stereochemical control. Hybrid approaches, combining enzymatic amidation with chemical alkylation, emerge as a balanced strategy, achieving 75% overall yield and 98% ee in pilot studies.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Microbial vs. Chemical Processes

Microbial fermentation incurs high upfront costs (strain development, bioreactors) but lower long-term expenses due to reduced waste. Chemical synthesis, while cheaper initially, generates hazardous byproducts (e.g., HCN, SO₃²⁻), necessitating costly waste treatment.

Continuous Flow Systems

Adopting continuous flow reactors for the alkylation step reduces reaction times from 12 h to 2 h and improves yield consistency (±2% variation vs. ±10% in batch).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the amino group can yield secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has shown potential in various scientific domains:

Chemistry

- Building Block for Complex Molecules: It serves as a precursor in the synthesis of more complex organic compounds.

Biology

- Enzyme Inhibition Studies: The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Its amino acid-like structure allows it to mimic natural ligands, facilitating binding to receptors and potentially modulating their activity.

Pharmacology

- Diabetes Management: Demonstrated protective effects on pancreatic β-cells under stress conditions, suggesting therapeutic potential for diabetes management.

- Neuroprotection: Preliminary studies indicate potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Recent studies highlight the biological activity of (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride:

- Cellular Studies:

- Protective effects against endoplasmic reticulum stress-induced cell death in pancreatic β-cells.

- Maximal activity observed at an effective concentration (EC50) of approximately 13 μM.

Case Studies

| Study | Findings |

|---|---|

| Study A | Significant β-cell protection against ER stress; supports potential use in diabetes therapy. |

| Study B | Modulation of neurotransmitter release in neuronal cultures; suggests neuroprotective properties. |

Research Findings

Research has focused on the structure-activity relationship (SAR) of related compounds:

- Modifications to the hydroxypropyl group can enhance biological activity.

- Increased hydrophilicity improves solubility and bioavailability.

- Additional functional groups may enhance receptor affinity and specificity.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the dimethylbutyramide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride with two related compounds: DL-Panthenol () and Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ().

*Calculated molecular weights based on formula and HCl addition.

Key Observations:

In contrast, DL-Panthenol is racemic, which may reduce its specificity in biological systems .

Functional Groups: The hydroxypropylamide group in the target compound and DL-Panthenol enhances hydrophilicity, whereas the methyl ester in the patent compound increases lipophilicity . The amino group in the target compound vs. the methylamino group in the patent compound may alter binding affinity in receptor-targeted applications.

Pharmacological Implications:

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free bases, critical for drug formulation.

- Bioactivity: The (S)-enantiomer may exhibit higher target affinity than racemic analogs (e.g., DL-Panthenol), as seen in other chiral drugs like levocetirizine .

- Stability : The amide group in the target compound likely confers greater metabolic stability compared to ester-containing analogs (e.g., the patent compound), which may hydrolyze in vivo .

Biologische Aktivität

(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride, with the CAS number 1185287-66-4, is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula: C9H21ClN2O2

- Molecular Weight: 224.73 g/mol

- Structure: The compound features a chiral center, which is significant for its biological interactions. Its structure includes an amino group and a hydroxypropyl side chain, contributing to its solubility and reactivity in biological systems.

The biological activity of (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride primarily involves its interaction with various enzymes and receptors. Its structural components allow it to participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

- Enzyme Modulation: The compound acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: Its amino acid-like structure enables it to mimic natural ligands, facilitating binding to receptors and potentially modulating their activity.

1. Cellular Studies

Recent studies have indicated that (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride exhibits protective effects on pancreatic β-cells under stress conditions. For instance:

- Maximal Activity: The compound demonstrated up to 88% protective activity against endoplasmic reticulum (ER) stress-induced cell death at an EC50 of approximately 13 μM .

- Mechanistic Insights: The protective effects are attributed to its ability to stabilize protein folding and reduce apoptosis in β-cells.

2. Pharmacological Applications

The compound's unique properties suggest potential applications in pharmacology:

- Diabetes Management: Due to its protective effects on insulin-producing cells, it may serve as a therapeutic agent for diabetes.

- Neuroprotection: Preliminary data indicate potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant β-cell protection against ER stress | Supports potential use in diabetes therapy |

| Study B | Showed modulation of neurotransmitter release in neuronal cultures | Suggests neuroprotective properties |

Research Findings

Research has focused on the structure-activity relationship (SAR) of related compounds, indicating that modifications to the hydroxypropyl group can enhance biological activity. For example:

- Substituents that increase hydrophilicity improve solubility and bioavailability.

- Compounds with additional functional groups have shown enhanced receptor affinity and specificity.

Q & A

Q. Advanced

- Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates (e.g., MMP3 or IL-6 binding studies) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa or HEK293) to evaluate cytotoxicity via MTT or resazurin reduction .

- Surface plasmon resonance (SPR) : Quantify binding affinity to proteins like CRP or IL-6 using gold sensor arrays .

How do structural modifications impact its interaction with enzymatic targets?

Q. Advanced

- Steric effects : The 3,3-dimethyl group may hinder binding to shallow active sites, as seen in carboxamide analogs .

- Hydroxypropylamide moiety : Hydrogen bonding with catalytic residues (e.g., in hydrolases) can enhance inhibitory potency, similar to D-panthenol’s role in coenzyme A synthesis .

- Amino group positioning : (S)-configuration optimizes spatial alignment with chiral binding pockets, as demonstrated in (2S,3R)-AHPA studies .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Batch variability : Ensure compound purity (>98% HPLC) and salt stoichiometry via elemental analysis .

- Assay conditions : Standardize buffer pH (e.g., 7.4 PBS) and temperature (25°C vs. 37°C) to minimize variability .

- Control experiments : Use inactive enantiomers (e.g., (R)-isomers) to confirm stereospecific effects .

What computational methods support the rational design of derivatives?

Q. Advanced

- Molecular docking : Simulate binding to targets like IL-6 or MMP3 using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., logP of hydroxypropylamide) with bioactivity data .

- DFT calculations : Predict pKa and tautomeric stability of the amino and hydroxyl groups .

What precautions are necessary for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.